molecular formula C6H14N2O B8425863 1-METHYL-4-(METHYLAMINO)PYRROLIDIN-3-OL

1-METHYL-4-(METHYLAMINO)PYRROLIDIN-3-OL

Cat. No. B8425863
M. Wt: 130.19 g/mol
InChI Key: LVTBOQOSSIBUCD-UHFFFAOYSA-N
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Patent
US07777032B2

Procedure details

LAH (1.40 g, 35.0 mmol) is slowly added to a stirred solution of 3-benzyloxycarbonylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester in THF (15 ml) at room temperature. The reaction mixture is heated to reflux under N2 for 2 hours and then cooled to 0° C. The reaction mixture is quenched by the slow addition of Na2SO4.10H2O, warmed to room temperature, diluted with ethyl acetate and filtered through Celite. The filtrate is concentrated and purified on a silica gel column (10:1:0.5 methylene chloride, MeOH, 30% NH4OH solution) to yield 0.21 g (18% for two steps) 1-methyl-4-methylamino-pyrrolidin-3-ol.
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C(O[C:12]([N:14]1[CH2:18][CH:17]([OH:19])[CH:16]([NH:20][C:21](OCC2C=CC=CC=2)=O)[CH2:15]1)=O)(C)(C)C>C1COCC1>[CH3:12][N:14]1[CH2:15][CH:16]([NH:20][CH3:21])[CH:17]([OH:19])[CH2:18]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C(C1)O)NC(=O)OCC1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched by the slow addition of Na2SO4.10H2O
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column (10:1:0.5 methylene chloride, MeOH, 30% NH4OH solution)

Outcomes

Product
Name
Type
product
Smiles
CN1CC(C(C1)NC)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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